2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide
Description
This compound belongs to a class of spiroazaspiro derivatives characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core functionalized with a 4-bromophenyl group at position 3, an ethyl group at position 8, and a thioacetamide side chain substituted with a 2-chlorophenyl moiety.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-7-9-17(24)10-8-16)22(28-23)31-15-20(30)26-19-6-4-3-5-18(19)25/h3-10H,2,11-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXYPSVTLIRGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 519.89 g/mol . The structure includes a triazaspiro framework, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 519.89 g/mol |
| IUPAC Name | 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-chlorophenyl)acetamide |
| Melting Point | Not available |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for high-affinity binding, which can modulate the activity of these targets, leading to various biological effects including:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit significant antitumor properties by inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell survival.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have shown that related compounds within the triazaspiro series exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against breast and colon cancer cells.
- Enzyme Interaction : Research indicated that the compound acts as a competitive inhibitor of TrxR, with kinetic studies revealing a significant decrease in enzyme activity upon treatment with the compound. This inhibition was supported by molecular docking studies that suggested favorable binding interactions at the active site of TrxR.
- Structure-Activity Relationship (SAR) : Studies exploring SAR have highlighted that modifications in the bromophenyl and chlorophenyl substituents significantly affect biological activity. For example, replacing bromine with other halogens altered the binding affinity and selectivity towards TrxR.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the acetamide nitrogen and the triazaspiro ring. These modifications influence molecular weight, lipophilicity, and electronic properties, which are critical for drug-like behavior. Key comparisons are summarized in Table 1 and elaborated in subsequent sections.
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Estimated based on analogs in .
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 4-bromophenyl group (common to all analogs) contributes significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Substitutions on the acetamide nitrogen further modulate this: 2-Chlorophenyl (Target Compound): Chlorine’s electron-withdrawing nature may stabilize the acetamide bond against hydrolysis, improving metabolic stability . Methoxy Groups (Analogs 2 and 3): Introduce polarity, improving solubility but possibly accelerating oxidative metabolism .
Structural Insights from Computational Modeling
Quantum chemistry and QSPR (Quantitative Structure-Property Relationship) analyses (as referenced in ) predict that:
- The triazaspiro ring’s conformation influences electronic distribution, with ethyl substituents (Target Compound, Analog 1) creating a more electron-dense environment than methyl groups.
Q & A
Q. What are the recommended synthetic routes for this spiro-triazaspiro compound, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step pathway involving cyclization and functional group coupling. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-oxo-3-(2-oxo-2-(substituted-amino)ethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate) are treated with HCl in dioxane to remove protecting groups, followed by thioacetamide coupling . Optimization includes:
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H/C NMR confirms substituent integration (e.g., bromophenyl protons at δ 7.2–7.8 ppm, spiro-ring carbons at δ 50–60 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak matching theoretical mass ± 0.001 Da) .
- Elemental analysis : Ensures purity (>98%) by confirming C/H/N ratios within ±0.3% of theoretical values .
Q. How should researchers assess purity and stability during storage?
- Purity : Reverse-phase HPLC with Chromolith® columns (e.g., 95:5 acetonitrile/water, 1 mL/min flow rate) detects impurities <0.5% .
- Stability : Store lyophilized powder at –20°C under argon; periodic NMR checks detect hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve low solubility in biological assays?
Q. How can crystallographic data resolve ambiguities in spiro-ring conformation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on spiro[4.5]deca geometry (e.g., dihedral angles between triazaspiro and bromophenyl planes) .
- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts in the ethyl-substituted spiro moiety .
Q. What experimental designs address contradictions in kinase inhibition data?
Q. How can structure-activity relationship (SAR) studies improve selectivity?
Q. What methodologies validate metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- Metabolite ID : HR-MS/MS fragments (e.g., m/z 354.08 for deethylated metabolites) map degradation pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
